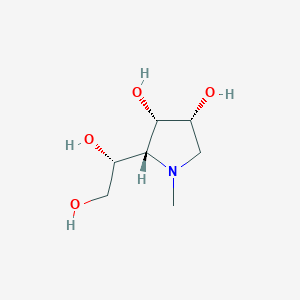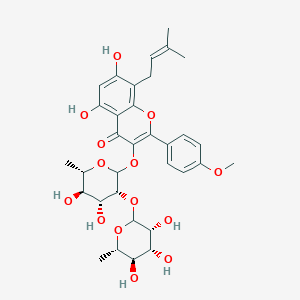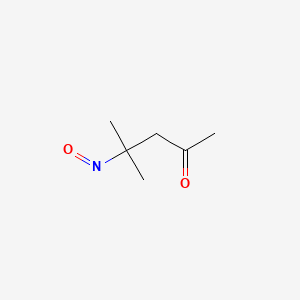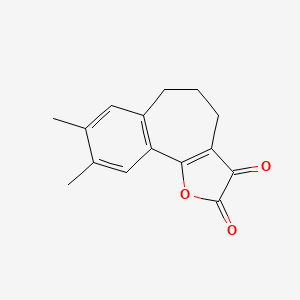![molecular formula C15H10N2O B15196675 5,10-Dihydroindolo[3,2-b]quinolin-11-one CAS No. 80289-15-2](/img/structure/B15196675.png)
5,10-Dihydroindolo[3,2-b]quinolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 357573, also known as Brucine, is a naturally occurring alkaloid found in the seeds of Strychnos nux-vomica. It is structurally related to strychnine and is known for its bitter taste and toxic properties. Brucine has been studied for its potential therapeutic applications, particularly in the field of cancer research due to its cytotoxic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Brucine can be extracted from the seeds of Strychnos nux-vomica through a series of extraction and purification steps. The seeds are first ground and then subjected to solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using techniques such as column chromatography to isolate Brucine.
Industrial Production Methods
Industrial production of Brucine involves large-scale extraction from Strychnos nux-vomica seeds. The process includes grinding the seeds, solvent extraction, and purification through column chromatography or crystallization. The purified Brucine is then dried and packaged for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Brucine undergoes several types of chemical reactions, including:
Oxidation: Brucine can be oxidized to form various oxidation products.
Reduction: Reduction of Brucine can lead to the formation of reduced derivatives.
Substitution: Brucine can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brucine can lead to the formation of Brucine N-oxide, while reduction can yield dihydrobrucine.
Aplicaciones Científicas De Investigación
Chemistry: Brucine is used as a chiral resolving agent in the separation of racemic mixtures.
Biology: It has been studied for its effects on cellular processes and its potential as a tool in biological research.
Medicine: Brucine has shown promise in cancer research, particularly in the treatment of hepatocellular carcinoma and lung cancer. It inhibits cell proliferation and induces apoptosis in cancer cells.
Industry: Brucine is used in the production of certain pharmaceuticals and as a bittering agent in denatured alcohol.
Mecanismo De Acción
Brucine exerts its effects through various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G0/G1 phase. This is achieved through the down-regulation of cyclin D1 and cyclin E. Additionally, Brucine induces apoptosis by modulating the expression of Bcl-2 and Bax proteins, leading to the activation of caspases and subsequent cell death.
Comparación Con Compuestos Similares
Brucine is structurally similar to strychnine, another alkaloid found in Strychnos nux-vomica. Both compounds share a similar core structure but differ in their functional groups. Brucine is less toxic than strychnine and has different pharmacological properties. Other similar compounds include:
Strychnine: Known for its potent neurotoxic effects.
Dihydrobrucine: A reduced derivative of Brucine with different biological activities.
Brucine N-oxide: An oxidation product of Brucine with distinct chemical properties.
Brucine’s unique properties, such as its ability to act as a chiral resolving agent and its potential anticancer activities, distinguish it from these related compounds.
Propiedades
Número CAS |
80289-15-2 |
|---|---|
Fórmula molecular |
C15H10N2O |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5,10-dihydroindolo[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C15H10N2O/c18-15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(13)15/h1-8,17H,(H,16,18) |
Clave InChI |
AETJISOJRRTLLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



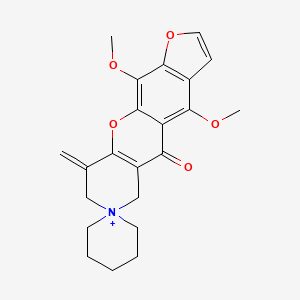

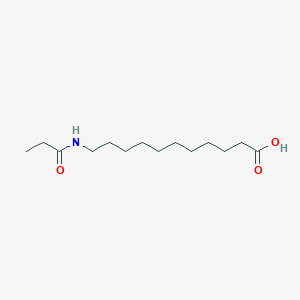
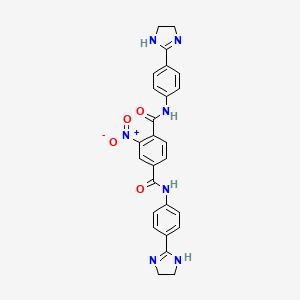
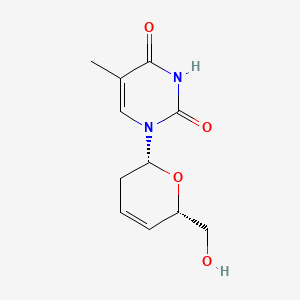
![14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione](/img/structure/B15196633.png)
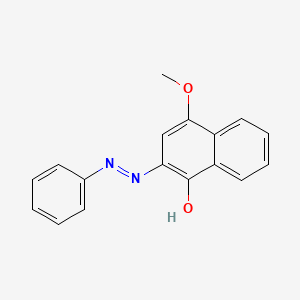
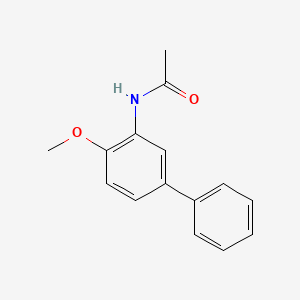
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)
